molecular formula C16H12N2O2S B2798832 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)furan-2-carboxamide CAS No. 300541-74-6

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)furan-2-carboxamide

Cat. No. B2798832
CAS RN: 300541-74-6
M. Wt: 296.34
InChI Key: FKEDHMSGKDAXGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)furan-2-carboxamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)furan-2-carboxamide” is complex and involves a benzothiazole ring. The structure-activity relationships of new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involving “N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)furan-2-carboxamide” are complex and involve multiple steps. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including the compound , have been found to exhibit antimicrobial activity . They have been evaluated for their in vitro antibacterial and antifungal activities against various bacteria and yeast .

Antitubercular Activity

Benzothiazole-based compounds have shown potential as antitubercular agents . They have been synthesized and evaluated for their inhibitory effects against M. tuberculosis .

Anticancer Activity

Thiazoles have been associated with anticancer activity . They have been evaluated for their cytotoxic effects against various tumorigenic cell lines .

Anti-Inflammatory Activity

Thiazole derivatives have been associated with anti-inflammatory activity . They have been studied for their potential to reduce inflammation in various conditions .

Antioxidant Activity

Thiazoles have been associated with antioxidant activity . They have been evaluated for their ability to neutralize harmful free radicals in the body .

Neuroprotective Activity

Thiazole derivatives have been associated with neuroprotective activity . They have been studied for their potential to protect nerve cells from damage or degeneration .

Antiviral Activity

Thiazoles have been associated with antiviral activity . They have been evaluated for their inhibitory effects against various viruses .

Antidiabetic Activity

Thiazoles have been associated with antidiabetic activity . They have been studied for their potential to regulate blood sugar levels in the body .

properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-15(12-6-3-9-20-12)18-16-17-14-11-5-2-1-4-10(11)7-8-13(14)21-16/h1-6,9H,7-8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEDHMSGKDAXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)furan-2-carboxamide

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